Cas no 2228724-34-1 (2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine)

2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine
- 2228724-34-1
- EN300-1969831
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- インチ: 1S/C7H7BrF3NS/c8-6-2-1-5(13-6)4(3-12)7(9,10)11/h1-2,4H,3,12H2
- InChIKey: GEWDORYRDVABRV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(F)(F)F)CN)S1
計算された属性
- 精确分子量: 272.94347g/mol
- 同位素质量: 272.94347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- XLogP3: 2.9
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969831-0.5g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.5g |
$1495.0 | 2023-09-16 | ||
Enamine | EN300-1969831-0.05g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.05g |
$1308.0 | 2023-09-16 | ||
Enamine | EN300-1969831-1.0g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1969831-0.25g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.25g |
$1432.0 | 2023-09-16 | ||
Enamine | EN300-1969831-10.0g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1969831-0.1g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1969831-1g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 1g |
$1557.0 | 2023-09-16 | ||
Enamine | EN300-1969831-2.5g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 2.5g |
$3051.0 | 2023-09-16 | ||
Enamine | EN300-1969831-5.0g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1969831-5g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 5g |
$4517.0 | 2023-09-16 |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228724-34-1 and Product Name: 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine
The compound identified by the CAS number 2228724-34-1 and the product name 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a 5-bromothiophen-2-yl moiety, which is a well-known pharmacophore in medicinal chemistry, linked to a trifluoropropan-1-amine group. The presence of these functional groups not only contributes to the compound's unique chemical properties but also enhances its interactions with biological targets.
In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological effects with minimal side effects. The 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine molecule has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The bromothiophene ring system is known for its ability to modulate enzyme activity and receptor binding, making it an attractive scaffold for drug design. Additionally, the trifluoromethyl group in the molecule enhances its metabolic stability and bioavailability, which are critical factors in drug development.
One of the most compelling aspects of this compound is its mechanism of action. Studies have shown that 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine interacts with specific biological targets by inhibiting key enzymes involved in disease pathways. For instance, research indicates that it may inhibit kinases and other enzymes that are overexpressed in cancer cells, leading to their proliferation arrest and apoptosis. Furthermore, preliminary studies have suggested that this compound exhibits anti-inflammatory properties by modulating cytokine production and immune cell function.
The synthesis of 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step involves the coupling of a bromothiophene derivative with a trifluoropropyl amine under controlled conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been crucial in confirming the structural integrity of the compound.
Recent advancements in computational chemistry have also played a pivotal role in understanding the pharmacological properties of 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine. Molecular docking studies have been conducted to predict how this compound interacts with biological targets at the atomic level. These studies have provided valuable insights into the binding affinity and specificity of the molecule, which are essential for designing more effective drugs. Additionally, computer simulations have helped in identifying potential drug-like properties such as solubility, permeability, and metabolic stability.
The potential therapeutic applications of 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine are vast. In oncology research, this compound has shown promise as an inhibitor of tyrosine kinases that are implicated in cancer progression. By targeting these kinases, it may disrupt signaling pathways that promote tumor growth and metastasis. In inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD), 5-bromothiophen derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-beta.
In neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, trifluoromethyl-containing compounds have been investigated for their ability to modulate neurotransmitter systems and protect against neurotoxicity. Preliminary data suggest that 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropanalcohol may interact with neurotransmitter receptors such as dopamine receptors, potentially offering therapeutic benefits for patients suffering from these conditions.
The development of new pharmaceuticals is often accompanied by challenges related to formulation and delivery. However, 2228724 CAS no product has shown promising results in terms of bioavailability when administered orally or intravenously. Efforts are ongoing to optimize its formulation to enhance absorption and reduce potential side effects. Nanotechnology-based drug delivery systems are being explored as a means to improve targeted delivery and efficacy.
Regulatory considerations play a crucial role in bringing new drugs to market safely and effectively. The synthesis and characterization of CAS no 2228724 product must comply with stringent regulatory guidelines set forth by agencies such as the U.S. Food & Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines ensure that drugs are safe for human use while maintaining high standards of quality control throughout manufacturing processes.
In conclusion, 2228724 CAS no product represents an exciting advancement in pharmaceutical chemistry with significant potential for treating various diseases including cancer, inflammation, neurological disorders, among others.* Its unique structural features,* coupled* with* extensive* research* findings,* make* it* a promising candidate* for further clinical development.* As* our understanding*of biology*and*drug design*continues*to evolve,*this*compound*holds*great*promise*for improving human health.* Future studies*will be essential*in elucidating its full therapeutic potential*and optimizing its use*in clinical practice.*
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